molecular formula C13H21NO2 B15209002 5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione

5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione

Cat. No.: B15209002
M. Wt: 223.31 g/mol
InChI Key: KORHNIZHORUESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione is an organic compound with a complex structure that includes multiple alkyl groups and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole precursor with isobutyl and methylbutyl groups under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Isobutyl-2-methoxypyrazine: This compound has a similar structure but includes a methoxy group instead of the pyrrole ring.

    2-Isobutyl-3-methoxypyrazine: Another similar compound with a methoxypyrazine structure.

Uniqueness

5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione is unique due to its specific combination of alkyl groups and the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-(2-methylbutyl)-5-(2-methylpropyl)pyrrole-2,4-dione

InChI

InChI=1S/C13H21NO2/c1-5-9(4)7-10-12(15)11(6-8(2)3)14-13(10)16/h8-10H,5-7H2,1-4H3

InChI Key

KORHNIZHORUESG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1C(=O)C(=NC1=O)CC(C)C

Origin of Product

United States

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